molecular formula C13H14BrNS B3079898 [(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine CAS No. 1078162-18-1

[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine

Cat. No.: B3079898
CAS No.: 1078162-18-1
M. Wt: 296.23 g/mol
InChI Key: FFXHJRWMXNPDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a phenylethylamine moiety

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of materials with specific electronic properties.

Future Directions

A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized in considerable yields through Suzuki cross-coupling reactions . Various electron-donating and withdrawing functional moieties were successfully incorporated under the employed reaction conditions . This suggests that similar compounds could be synthesized and studied in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of reactions to introduce the phenylethylamine group. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the intermediate compound.

    Final Coupling: The intermediate is coupled with 2-phenylethylamine under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative without the bromine atom.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the phenylethylamine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a different substitution pattern on the thiophene ring.

    (4-Bromothiophen-2-yl)methylamine: Lacks the phenylethylamine moiety, resulting in different chemical and biological properties.

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to the combination of the brominated thiophene ring and the phenylethylamine group

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNS/c14-12-8-13(16-10-12)9-15-7-6-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXHJRWMXNPDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine
Reactant of Route 3
Reactant of Route 3
[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine
Reactant of Route 4
Reactant of Route 4
[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine
Reactant of Route 5
Reactant of Route 5
[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine
Reactant of Route 6
Reactant of Route 6
[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.